4-(5-Formylthiophen-2-yl)phenol
Overview
Description
4-(5-Formylthiophen-2-yl)phenol is an organic compound that features a thiophene ring fused to a benzene ring with a formyl group (CHO) at the second position of the thiophene and a hydroxyl group (OH) at the fourth position of the benzene ring. This unique combination of functional groups allows for diverse chemical modifications, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(5-Formylthiophen-2-yl)phenol, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
4-(5-Formylthiophen-2-yl)phenol has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of various functional materials.
Material Science: It is used in the construction of covalent organic frameworks (COFs) for applications in gas separation, catalysis, and sensors.
Fluorescent Probes: Its combination of functional groups enables the design of fluorescent probes for biological imaging.
Photosensitizers: It is a potential candidate for the development of photosensitizers used in photodynamic therapy (PDT) for treating cancer and other diseases.
Mechanism of Action
The specific mechanism of action of 4-(5-Formylthiophen-2-yl)phenol is not well-documentedThe thiophene ring can interact with various molecular targets, while the formyl and hydroxyl groups can participate in chemical reactions that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound features a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings.
5-Thiophen-2-ylmethylen-2-Thioxothiazolidin-4-one Derivatives: These compounds are synthesized by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives and have antimicrobial and antitumor properties.
Uniqueness
4-(5-Formylthiophen-2-yl)phenol is unique due to its combination of a thiophene ring, a formyl group, and a hydroxyl group. This combination allows for diverse chemical modifications and applications in various fields, including organic synthesis, material science, and biomedical research.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUQMCNJMQHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582071 | |
Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-97-1 | |
Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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